![molecular formula C42H86N4O2 B14379576 1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea CAS No. 88448-46-8](/img/structure/B14379576.png)
1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea is a synthetic organic compound characterized by its long alkyl chains and urea functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea typically involves the reaction of octadecylamine with butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert the urea groups into amines.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen atoms, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It can be used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea involves its interaction with biological membranes and proteins. The long alkyl chains allow the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The urea groups can form hydrogen bonds with proteins, influencing their structure and function.
Comparación Con Compuestos Similares
1-Octadecyl-3-(2,6-xylyl)urea: This compound has a similar structure but with different substituents on the urea nitrogen atoms.
1,1’-Di-n-octadecyl-3,3,3’,3’-tetramethylindocarbocyanine perchlorate: A lipophilic dye used in biological studies, sharing the long alkyl chains but differing in functional groups.
Uniqueness: 1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea is unique due to its specific combination of long alkyl chains and urea functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring amphiphilic molecules with the ability to interact with both hydrophobic and hydrophilic environments.
Propiedades
Número CAS |
88448-46-8 |
|---|---|
Fórmula molecular |
C42H86N4O2 |
Peso molecular |
679.2 g/mol |
Nombre IUPAC |
1-octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea |
InChI |
InChI=1S/C42H86N4O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-43-41(47)45-40(37-6-3)46-42(48)44-39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h40H,4-39H2,1-3H3,(H2,43,45,47)(H2,44,46,48) |
Clave InChI |
RLBCKHMIBWBICA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)NC(CCC)NC(=O)NCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
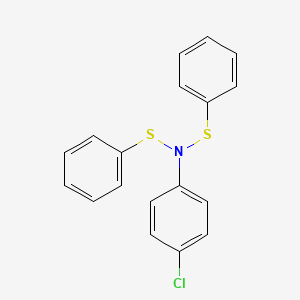
![2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14379502.png)
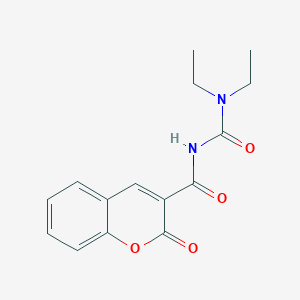
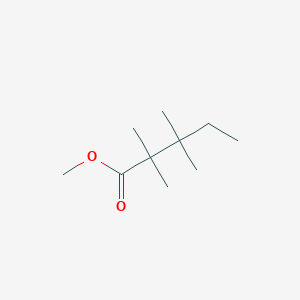

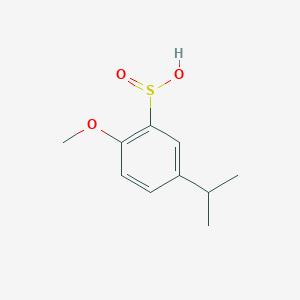
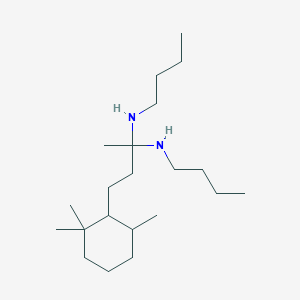
![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
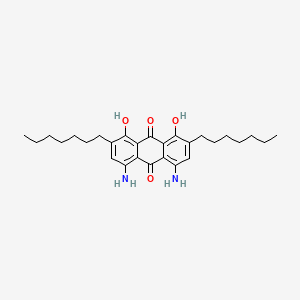
![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14379564.png)
![2-Propen-1-one, 3-[4-(dimethylamino)phenyl]-1-(4-phenoxyphenyl)-](/img/structure/B14379567.png)
![4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14379571.png)

